molecular formula C21H18BrFN4O3S B297402 (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Numéro de catalogue B297402
Poids moléculaire: 505.4 g/mol
Clé InChI: NMTFTYVPFDGIKY-WYMLVPIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as BMD-315, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is often dysregulated in cancer cells. BMD-315 has shown promising results in preclinical studies as a potential cancer treatment.

Mécanisme D'action

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting the activity of B-Raf, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting B-Raf, (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have a selective inhibitory effect on B-Raf, with little or no effect on other related kinases. This specificity is important for minimizing off-target effects and reducing toxicity. (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. In addition, (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents, potentially enhancing their efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione as a research tool is its specificity for B-Raf, which allows for the selective inhibition of the MAPK pathway in cancer cells. This can be useful for studying the role of this pathway in cancer development and progression, as well as for testing the efficacy of other targeted therapies. However, one limitation of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is its relatively low solubility, which can make it difficult to work with in some experiments. In addition, further studies are needed to fully understand the potential side effects and toxicity of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione.

Orientations Futures

There are several potential future directions for research on (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of interest is the development of combination therapies that include (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione with other targeted therapies or chemotherapeutic agents. Another potential direction is the investigation of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in combination with radiation therapy, which has shown promising results in preclinical studies. In addition, further studies are needed to fully understand the mechanism of action of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione and its potential applications in different types of cancer.

Méthodes De Synthèse

The synthesis of (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the diazine ring and the introduction of the morpholine and bromine substituents. The final product is obtained in good yield and purity using chromatographic purification techniques.

Applications De Recherche Scientifique

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been the subject of several scientific studies investigating its potential as a cancer treatment. Preclinical studies have shown that (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione inhibits the growth and survival of cancer cells in vitro and in vivo, including cell lines and patient-derived xenograft models of various cancers, such as melanoma, colorectal cancer, and lung cancer. (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

Propriétés

Formule moléculaire

C21H18BrFN4O3S

Poids moléculaire

505.4 g/mol

Nom IUPAC

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H18BrFN4O3S/c22-15-11-13(5-6-17(15)26-7-9-30-10-8-26)24-12-14-19(28)25-21(31)27(20(14)29)18-4-2-1-3-16(18)23/h1-6,11-12,24H,7-10H2,(H,25,28,31)/b14-12+

Clé InChI

NMTFTYVPFDGIKY-WYMLVPIESA-N

SMILES isomérique

C1COCCN1C2=C(C=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

SMILES canonique

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.